molecular formula C24H21ClN2O4S B2693188 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 895640-79-6

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No. B2693188
CAS RN: 895640-79-6
M. Wt: 468.95
InChI Key: XEVBGJGZQMWNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Green Synthesis of Novel Quinoxaline Sulfonamides with Antibacterial Activity A study by Alavi et al. (2017) explored the green synthesis of novel quinoxaline sulfonamides demonstrating antibacterial properties. The synthesis involved a facile and efficient method using o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions. This process underscores the versatility of sulfonamide derivatives in synthesizing compounds with potential antibacterial applications, reflecting the broader chemical utility of compounds similar to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Biological and Pharmaceutical Applications

Cobalt(II)-Catalyzed Remote C5-Selective C–H Sulfonylation of Quinolines Wang et al. (2017) developed a novel method for the C–H sulfonylation of quinolines using an inexpensive cobalt catalyst. This process, which involves the insertion of sulfur dioxide, achieves excellent selectivity and provides a green and efficient pathway to synthesize sulfonated quinoline derivatives. This method's significance lies in its contribution to synthesizing complex molecules with potential in pharmaceuticals and material sciences (Wang, Wang, Duan, & Xia, 2017).

Antioxidant and Antiviral Activities

Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines Bocchini et al. (2020) highlighted the synthesis and antioxidant activity of selenium-containing quinoline derivatives, underscoring the pharmacological potential of such compounds. The study demonstrated that these compounds exhibit significant antioxidant potential, suggesting the utility of quinoline derivatives in developing antioxidant agents (Bocchini, Goldani, Sousa, Birmann, Brüning, Lenardão, Santi, Savegnago, & Alves, 2020).

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives with notable anti-tobacco mosaic virus activity. This study exemplifies the potential of chlorophenyl and sulfonamide groups in creating compounds with antiviral properties, aligning with the structural motifs of the compound (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-3-31-19-9-12-22-21(14-19)24(27-17-5-4-6-18(13-17)30-2)23(15-26-22)32(28,29)20-10-7-16(25)8-11-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVBGJGZQMWNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine

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